molecular formula C11H14ClFN2O B1448533 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride CAS No. 1461707-59-4

1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B1448533
CAS No.: 1461707-59-4
M. Wt: 244.69 g/mol
InChI Key: AAFSHCFLUQNOOR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

Comparison with Similar Compounds

1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(4-fluorophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14;/h1-4,10H,5-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFSHCFLUQNOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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